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Compound of Interest

Compound Name: 4-Propylthiomorpholine

Cat. No.: B15442749

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the
compound 4-Propylthiomorpholine. Due to the limited availability of public experimental data
for this specific molecule, this document presents a comprehensive set of predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These
predictions are based on established principles of chemical spectroscopy and data from
analogous structures. This guide also includes standardized experimental protocols for the
acquisition of such data and visual diagrams to illustrate the analytical workflow and structural
correlations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Propylthiomorpholine.
These values are calculated based on the chemical environment of the nuclei and functional
groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data (Predicted)

Solvent: CDCls, Reference: TMS (0 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)
~2.75-2.95 Multiplet 4H H-3, H-5 (Morpholine)
~3.70 - 3.90 Multiplet 4H H-2, H-6 (Morpholine)
~2.50 Triplet 2H -S-CH2-CH2-CHs
~1.60 Sextet 2H -S-CH2-CH2-CHs
~0.95 Triplet 3H -S-CH2-CH2-CHs

13C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCIs, Reference: TMS (0 ppm)
Chemical Shift (8) (ppm) Assignment

~67.5 C-2, C-6 (Morpholine)
~50.0 C-3, C-5 (Morpholine)
~34.0 -S-CH2-CH2-CHs
~23.0 -S-CH2-CH2-CHs
~13.5 -S-CH2-CH2-CHs

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands
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Wavenumber . . . .
(cm-?) Intensity Vibration Type Functional Group
2950 - 2800 Strong C-H Stretch A"phaﬁc, (Propyl
Morpholine)
1465 - 1450 Medium C-H Bend CH2
1385 - 1370 Medium C-H Bend CHs
1280 - 1180 Strong C-N Stretch Amine
1140 - 1070 Strong C-O-C Stretch Ether
750 - 650 Medium-Weak C-S Stretch Thioether
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
lonization Mode: Electron lonization (El)
m/z Relative Intensity Assighment
159 High [M]* (Molecular lon)
116 High [M - CsH]*
100 Medium [M - S-CsH7]*
87 Medium [CaHaNO]*
72 Medium [CsH7S]*
57 High [CaHs]*
43 High [CsH7]*

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic

data for a small organic molecule like 4-Propylthiomorpholine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Propylthiomorpholine in 0.6-0.7
mL of deuterated chloroform (CDCIsz). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm
probe.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 16-32 scans.

o Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform to obtain the spectrum.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 512-2048 scans.

o Process the FID with an exponential window function and Fourier transform.

Infrared (IR) Spectroscopy

o Sample Preparation: Place a small drop of neat liquid 4-Propylthiomorpholine between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the clean salt plates.
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o Place the sample in the spectrometer and record the sample spectrum.

o The instrument will automatically ratio the sample spectrum to the background spectrum to
produce the final absorbance or transmittance spectrum.

o Typically, scan the range from 4000 cm~* to 400 cm~* with a resolution of 4 cm~21.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 4-Propylthiomorpholine in a volatile
organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct
infusion or through a gas chromatography (GC-MS) interface.

 Instrumentation: Employ a mass spectrometer capable of electron ionization (El) with a
quadrupole or time-of-flight (TOF) mass analyzer.

o Data Acquisition:
o For El, use a standard electron energy of 70 eV.

o Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and
fragments (e.g., m/z 30-300).

o The instrument will detect the molecular ion and the various fragment ions produced.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation of
the data with the molecular structure of 4-Propylthiomorpholine.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15442749?utm_src=pdf-body
https://www.benchchem.com/product/b15442749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15442749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Data Output
/z Rati y
[l m/z Ratios
i{ Mass Spectrometry Fragmentation Pattern
Sample Preparation Structural Elucidation

—
. . Absorption Bands Molecular Structure
- —P> - .
4 Propylthlo@—l IR Spectroscopy (Wavenumbers) @@
A
—_—

il NMR Spectroscopy Chemical Shifts
L (*H, 13C) Coupling Constants

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-Propylthiomorpholine.

4-Propylthiomorpholine Structure
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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